N~1~,N~3~-Bis(2-hydroxypropyl)benzene-1,3-dicarboxamide
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Overview
Description
N~1~,N~3~-Bis(2-hydroxypropyl)benzene-1,3-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of two hydroxypropyl groups attached to a benzene ring, which is further substituted with two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(2-hydroxypropyl)benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-amino-1-propanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~3~-Bis(2-hydroxypropyl)benzene-1,3-dicarboxamide may involve a continuous flow process to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~-Bis(2-hydroxypropyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N~1~,N~3~-Bis(2-hydroxypropyl)benzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1,N~3~-Bis(2-hydroxypropyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The hydroxypropyl groups can form hydrogen bonds with biological molecules, while the amide groups can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)benzene-1,3-dicarboxamide
- N,N-Bis(2-hydroxypropyl)benzene-1,4-dicarboxamide
- N,N-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide
Uniqueness
N~1~,N~3~-Bis(2-hydroxypropyl)benzene-1,3-dicarboxamide is unique due to the specific positioning of the hydroxypropyl and carboxamide groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
47087-50-3 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-N,3-N-bis(2-hydroxypropyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)7-15-13(19)11-4-3-5-12(6-11)14(20)16-8-10(2)18/h3-6,9-10,17-18H,7-8H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
GTXXBHHBMSWAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)C(=O)NCC(C)O)O |
Origin of Product |
United States |
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